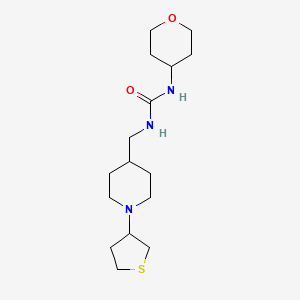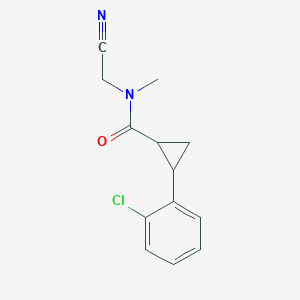
2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide, also known as CCMI, is a chemical compound with potential applications in scientific research. CCMI belongs to the class of cyclopropane carboxamide compounds, which have been studied for their pharmacological properties.
Mecanismo De Acción
2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA on neuronal activity. This results in a decrease in neuronal excitability and a reduction in anxiety-like behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide have been studied in animal models. 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has been shown to reduce anxiety-like behavior in rodents, without affecting motor function. It has also been shown to have sedative effects at higher doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in neuronal function and behavior. However, its sedative effects at higher doses may limit its use in certain experimental paradigms.
Direcciones Futuras
For research on 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide include further studies on its mechanism of action and its potential therapeutic applications. 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has been shown to have anxiolytic properties, but its efficacy and safety in humans have not been established. Further studies are needed to determine the optimal dosage and administration route for 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide, as well as its potential side effects. In addition, 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide may have potential applications in other areas of neuroscience research, such as the study of epilepsy and sleep disorders.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide involves the reaction of 2-chlorobenzonitrile with cyclopropanecarboxylic acid in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with N-methylamine to yield 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide. The synthesis of 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the GABA-A receptor, which is involved in the regulation of neuronal excitability. 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has also been shown to have anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-16(7-6-15)13(17)11-8-10(11)9-4-2-3-5-12(9)14/h2-5,10-11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQUFJSSKXDHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CC1C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B3003761.png)

![2-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B3003765.png)

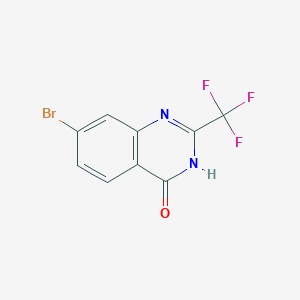
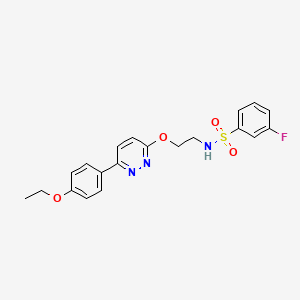
![4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane](/img/structure/B3003769.png)
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3003772.png)
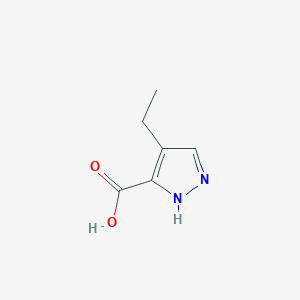

![Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3003777.png)
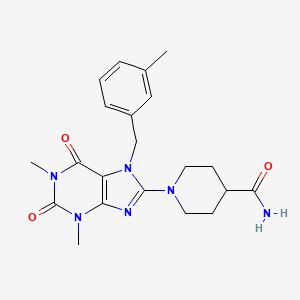
![6-Bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B3003780.png)
